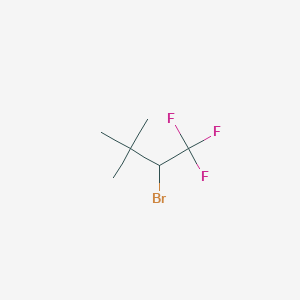
2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane is a chemical compound with the molecular formula C6H10BrF3. It is characterized by the presence of a bromine atom, three fluorine atoms, and a butane backbone with two methyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane typically involves the bromination of 1,1,1-trifluoro-3,3-dimethylbutane. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually conducted at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs .
化学反应分析
Types of Reactions
2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Elimination Reactions: Often conducted in the presence of strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation and Reduction: These reactions may require specialized reagents like potassium permanganate (KMnO4) for oxidation or lithium aluminum hydride (LiAlH4) for reduction.
Major Products Formed
Substitution Reactions: Products include 2-hydroxy-1,1,1-trifluoro-3,3-dimethylbutane, 2-cyano-1,1,1-trifluoro-3,3-dimethylbutane, and various amine derivatives.
Elimination Reactions: Products include alkenes and alkynes with trifluoromethyl groups.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
科学研究应用
作用机制
The mechanism of action of 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane involves its reactivity due to the presence of the bromine and trifluoromethyl groups. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution and elimination reactions. The trifluoromethyl groups increase the compound’s electron-withdrawing ability, influencing its reactivity and stability in various chemical environments .
相似化合物的比较
Similar Compounds
2-Bromo-1,1,1-trifluoroethane: Similar in structure but lacks the additional methyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
3-Bromo-1,1,1-trifluoro-2-propanone: Contains a carbonyl group, which significantly alters its reactivity and applications compared to 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane.
Uniqueness
This compound is unique due to its combination of bromine and trifluoromethyl groups on a butane backbone with two methyl groups. This structure provides a balance of reactivity and stability, making it a versatile compound for various chemical reactions and applications .
属性
IUPAC Name |
2-bromo-1,1,1-trifluoro-3,3-dimethylbutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrF3/c1-5(2,3)4(7)6(8,9)10/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQMZUHHENREPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2965036.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(3-chlorophenyl)propanamide](/img/structure/B2965037.png)
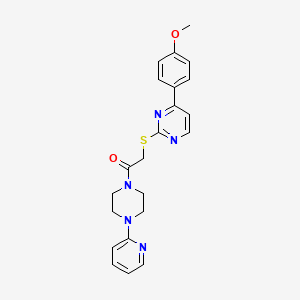
![2-[2-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2965041.png)
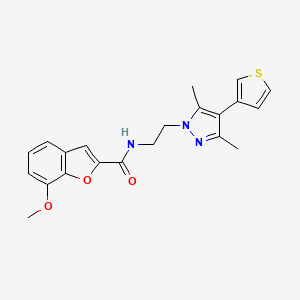
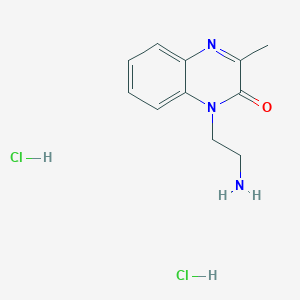
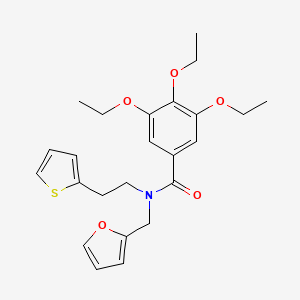
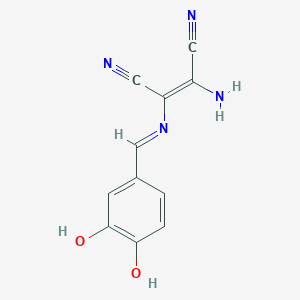
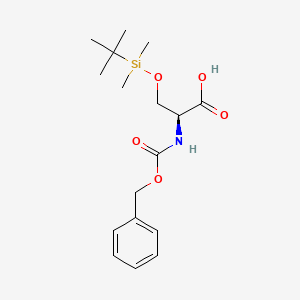
![2,5-dichloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2965051.png)
![N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2965052.png)
![4-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)morpholine](/img/structure/B2965054.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2965056.png)
![3-(4-methylphenyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2965058.png)
